molecular formula C13H11NO2S B6414371 4-(3-Methylthiophenyl)nicotinic acid CAS No. 1261912-17-7

4-(3-Methylthiophenyl)nicotinic acid

Cat. No.: B6414371
CAS No.: 1261912-17-7
M. Wt: 245.30 g/mol
InChI Key: KISYVIGXEXHKFH-UHFFFAOYSA-N
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Description

4-(3-Methylthiophenyl)nicotinic acid is a nicotinic acid derivative featuring a methylthiophenyl substituent at the 4-position of the pyridine ring. Nicotinic acid derivatives are pivotal in medicinal chemistry due to their roles in modulating enzymatic activity, ion channels, and cellular signaling pathways.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-10-4-2-3-9(7-10)11-5-6-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISYVIGXEXHKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general procedure involves the coupling of a boronic acid derivative of 3-methylthiophene with a halogenated nicotinic acid under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production due to its efficiency and the availability of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-(3-Methylthiophenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophenyl)nicotinic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving nicotinic acid receptors and related signaling pathways . Further research is needed to fully understand its molecular mechanisms.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of nicotinic acid derivatives are heavily influenced by substituent positions and functional groups. Below is a comparison of 4-(3-Methylthiophenyl)nicotinic acid with key analogs from the evidence:

Compound Name Substituent Position Functional Group(s) Key Features (from Evidence) CAS Number
This compound 4-position 3-Methylthiophenyl (S-CH₃-C₆H₄) Hypothesized to influence lipophilicity and electron density; thioether may enhance stability. Not provided
2-[(4-Methylphenyl)thio]nicotinic acid 2-position 4-Methylphenylthio (S-C₆H₄-CH₃) Thioether at 2-position; structural isomer of the target compound. 955-53-3
4-(Trifluoromethyl)nicotinic acid 4-position Trifluoromethyl (CF₃) Electron-withdrawing group; common in drug design for metabolic stability. 158063-66-2
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid 5-position 3-Fluoro-4-methylphenyl, 2-methoxy Dual substituents: fluorine (electron-withdrawing) and methoxy (electron-donating). 1261907-11-2
6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic acid 6, 2, 4-positions 4-Methoxyphenyl, methyl, CF₃ Multi-substituted; combines lipophilic (CF₃) and polar (methoxy) groups. 2098091-35-9

Research Findings on Nicotinic Acid Derivatives

Role in Calcium Signaling and TPC Modulation

While the evidence focuses on NAADP (nicotinic acid adenine dinucleotide phosphate)-mediated calcium signaling via two-pore channels (TPCs), structural analogs of nicotinic acid may indirectly influence these pathways:

  • TPC1/TPC2 Activation : Thioether-containing compounds could modulate lysosomal calcium release by interacting with TPCs, similar to NAADP’s role in ER-lysosome crosstalk .
  • SOCE Activation : Substituted nicotinic acids may regulate store-operated calcium entry (SOCE), as seen in FBS-induced proliferation studies .

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